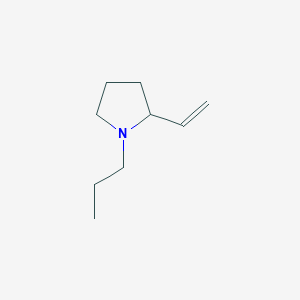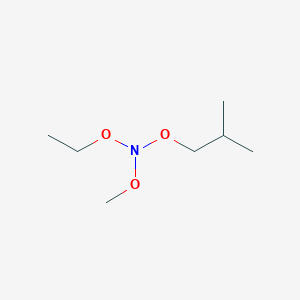![molecular formula C10H12N2O2 B14376760 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 88549-98-8](/img/structure/B14376760.png)
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyrano-pyrazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The unique structure of this compound, which includes a pyrano ring fused to a pyrazole ring, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or acetylenic acid esters. The reaction is carried out under reflux in ethanol, leading to the formation of the desired pyrano-pyrazole compound along with the expulsion of ethyl 2-piperidylacetate . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Análisis De Reacciones Químicas
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can be compared with other similar compounds, such as:
3,4-Dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the ethyl group, leading to different chemical properties and reactivity.
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-5-yl acetate:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
88549-98-8 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C10H12N2O2/c1-4-12-10-9(7(3)11-12)6(2)5-8(13)14-10/h5H,4H2,1-3H3 |
Clave InChI |
YSNFIWKRZYLBKW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=CC(=O)O2)C)C(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)




![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)




![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

